9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene
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Overview
Description
9-Azatricyclo[6220,2,7]dodeca-2,4,6-triene is a complex organic compound characterized by its unique tricyclic structureIts molecular formula is C₁₁H₁₃N, and it has a molecular weight of 159.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a base to facilitate the cyclization process, followed by purification steps to isolate the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production would also likely involve continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 10-allyl-11-methyl-9-azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene
- 9-azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-trien-10-one
Comparison: Compared to similar compounds, 9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C11H13N |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C11H13N/c1-2-4-10-9(3-1)8-5-6-11(10)12-7-8/h1-4,8,11-12H,5-7H2 |
InChI Key |
PWDGMCPUUAQNLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1CN2 |
Origin of Product |
United States |
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